molecular formula C20H21N3O4S B2988678 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide CAS No. 895449-20-4

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

Cat. No. B2988678
CAS RN: 895449-20-4
M. Wt: 399.47
InChI Key: WBMSXQSORCGUIZ-UHFFFAOYSA-N
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Description

“N-(2,4-Dimethylphenyl)formamide” is a chemical compound with the molecular formula (CH3)2C6H3NHCHO . It has a molecular weight of 149.19 .


Molecular Structure Analysis

The molecular structure of “N-(2,4-Dimethylphenyl)formamide” can be represented by the SMILES string [H]C(=O)Nc1ccc(C)cc1C .


Physical And Chemical Properties Analysis

“N-(2,4-Dimethylphenyl)formamide” has a melting point of 114-118 °C (lit.) . It has a density of 1.075 g/cm3 .

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide, a derivative of 1,3,4-oxadiazole, has been studied for its antimicrobial and anti-proliferative activities. Compounds related to 1,3,4-oxadiazole, including those with dimethylphenyl groups, have shown significant in vitro inhibitory activity against pathogenic bacteria and the yeast-like pathogenic fungus Candida albicans. Additionally, these compounds exhibit promising anti-proliferative activity against various cancer cell lines, such as prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer (Al-Wahaibi et al., 2021).

Synthesis and Chemical Properties

Research on 1,3,4-oxadiazole derivatives includes their synthesis and exploration of their chemical properties. For example, studies have been conducted on the synthesis of novel triazepines, pyrimidines, and azoles using toluenesulfonamide as a building block, which is closely related to the chemical structure (Khodairy et al., 2016). Moreover, the rearrangement of 5-arylisoxazole-3-hydroxamic acids into 1,2,5-oxadiazoles has been investigated, which is relevant to understanding the chemical behavior of similar compounds (Potkin et al., 2012).

Anticancer Activity

Specific N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, including those with dimethylphenyl groups, have been synthesized and evaluated for their anticancer activity. These compounds have been tested on various cancer cell lines and have shown significant activity, indicating their potential as anticancer agents (Ahsan et al., 2014).

Optoelectronic Properties

The optoelectronic properties of 1,3,4-oxadiazole derivatives have been explored. For instance, studies on molecular wires comprising pi-extended ethynyl- and butadiynyl-1,3,4-oxadiazole derivatives have revealed insights into their redox, structural, and optoelectronic characteristics, which could have applications in electronic devices and materials science (Wang et al., 2006).

Cholinesterase Inhibition

The 1,3,4-oxadiazole scaffold has been utilized in synthesizing compounds for potential inhibition of acetyl- and butyrylcholinesterase. Such inhibitors are crucial in treating diseases like dementia and myasthenia gravis. Derivatives of 1,3,4-oxadiazole, decorated with long alkyl chains, have shown moderate dual inhibition of these enzymes (Pflégr et al., 2022).

Polymer Applications

The incorporation of 1,3,4-oxadiazole units in polymers, such as poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups, has been studied for their solubility, thermal stability, and fluorescence properties. Such polymers have potential applications in coatings, electronics, and material science due to their unique properties (Hamciuc et al., 2005).

Safety and Hazards

While specific safety and hazard information for “N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide” is not available, similar compounds like “N-(2,4-Dimethylphenyl)formamide” require personal protective equipment such as eyeshields and gloves during handling .

properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-13-4-7-16(8-5-13)28(25,26)11-10-18(24)21-20-23-22-19(27-20)17-9-6-14(2)12-15(17)3/h4-9,12H,10-11H2,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMSXQSORCGUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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